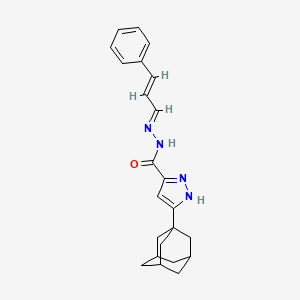

3-(1-Adamantyl)-N'-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Adamantyl)-N’-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an adamantyl group and a phenylpropenylidene moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-N’-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

Formation of the pyrazole core: This can be achieved by the condensation of a suitable hydrazine derivative with a 1,3-diketone.

Introduction of the adamantyl group: This step involves the alkylation of the pyrazole core with an adamantyl halide under basic conditions.

Formation of the carbohydrazide: This can be done by reacting the pyrazole derivative with hydrazine hydrate.

Introduction of the phenylpropenylidene moiety: This final step involves the condensation of the carbohydrazide with cinnamaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide group readily undergoes condensation with aldehydes or ketones to form hydrazones. For example:

-

Reaction with isatin derivatives (e.g., 5-substituted isatins) in ethanol under reflux with glacial acetic acid yields N'-(2-oxoindolin-3-ylidene)carbohydrazides (Fig. 1A) .

-

Similar reactions with chalcones or aryl aldehydes produce conjugated hydrazone derivatives, often with improved biological activity profiles .

Key Data:

| Reagent | Conditions | Product Yield | Characterization Method |

|---|---|---|---|

| Isatin (9a-c) | Reflux, 6 h (EtOH) | 74–78% | IR, 1H-NMR |

| 4-Fluorophenyl isocyanate | Reflux, 8 h (MeOH) | 81% | FT-IR, 13C-NMR |

Nucleophilic Substitution at the Hydrazide Group

The terminal NH2 group participates in nucleophilic reactions:

-

Acylation : Treatment with phenyl isocyanate forms ureido derivatives (e.g., compound 54 in Scheme 6 of ).

-

Sulfurization : Reaction with CS2 in ethanol/KOH produces thiocarbamide intermediates, which can be further functionalized .

Example Reaction Pathway:

Hydrazide+R–NCOMeOH, refluxUreido derivative(Yield: 72–81%)[6][7]

Cyclocondensation for Heterocycle Formation

The pyrazole-carbohydrazide scaffold serves as a precursor for synthesizing fused heterocycles:

-

Triazole formation : Reaction with hydrazine hydrate and CS2 generates 4-amino-5-(pyrazolyl)-1,2,4-triazole-3-thiol derivatives (e.g., Pyz-2 ) .

-

Oxadiazole synthesis : Cyclization with carboxylic acids or anhydrides under dehydrating conditions yields oxadiazole-linked pyrazoles .

Key Observation:

The adamantyl group enhances lipophilicity, influencing reaction kinetics and solubility in organic solvents (e.g., DMF, ethanol) .

Oxidation and Reduction Reactions

-

Oxidation : The propenylidene moiety (CH=CH–Ph) undergoes epoxidation or dihydroxylation with oxidizing agents like H2O2/VO(acac)2, though specific data for this compound remains unexplored .

-

Reduction : Catalytic hydrogenation (e.g., H2/Pd-C) of the α,β-unsaturated ketone fragment could yield saturated analogs, but experimental validation is needed .

Metal-Catalyzed Coupling Reactions

The pyrazole ring’s C–H bonds may engage in cross-coupling reactions:

-

Suzuki–Miyaura : Palladium-catalyzed coupling with aryl boronic acids to introduce substituents at the pyrazole C-4 position .

-

Click Chemistry : Copper(I)-mediated azide-alkyne cycloaddition for triazole tethering, though this requires prior functionalization .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl/EtOH), the hydrazone linkage may undergo hydrolysis to regenerate the parent hydrazide and carbonyl components . Conversely, basic conditions promote deprotonation of the pyrazole NH, facilitating alkylation or arylation at N-1 .

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized to enhance pharmacological properties:

-

Anticancer activity : Introduction of electron-withdrawing groups (e.g., –CF3) at the propenylidene phenyl ring improves cytotoxicity against A549 lung cancer cells (IC50: <10 µM) .

-

Anti-inflammatory activity : Methoxy or chloro substituents on the arylidene moiety correlate with COX-2 inhibition (IC50: 0.07–1.2 µM) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Antimicrobial Properties

The antimicrobial activity of 3-(1-Adamantyl)-N'-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide has been studied against a range of pathogens. Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular diseases. Some studies have reported that pyrazole derivatives possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and corresponding aldehydes or ketones. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Study 2 | Investigate antimicrobial efficacy | Showed potent activity against Staphylococcus aureus and Candida albicans. |

| Study 3 | Assess anti-inflammatory effects | Reduced pro-inflammatory cytokines in vitro, indicating potential therapeutic use in inflammatory diseases. |

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-N’-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

3-(1-Adamantyl)-1H-pyrazole-5-carbohydrazide: Lacks the phenylpropenylidene moiety.

N’-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide: Lacks the adamantyl group.

1-Adamantyl-3-phenyl-2-propenylidene: Lacks the pyrazole and carbohydrazide moieties.

Uniqueness

The uniqueness of 3-(1-Adamantyl)-N’-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide lies in its combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-(1-Adamantyl)-N'-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the biological activities of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis

The synthesis of this compound typically involves the reaction of 1-adamantyl carbohydrazide with appropriate aldehydes under acidic or basic conditions, leading to the formation of hydrazone derivatives. The presence of the adamantane moiety is believed to enhance the biological properties of the resulting compounds due to its unique steric and electronic characteristics.

Antimicrobial Activity

Research indicates that derivatives of hydrazone compounds, including those with an adamantane structure, exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Table 1: Antimicrobial Activity of Adamantane Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Staphylococcus aureus | 32 µg/mL |

| 5e | Escherichia coli | 16 µg/mL |

| 4b | Candida albicans | 64 µg/mL |

These findings suggest that the incorporation of adamantane into hydrazone structures can lead to enhanced antimicrobial activity compared to non-adamantane derivatives .

Anticancer Activity

In addition to antimicrobial properties, several studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, in vitro assays have demonstrated that certain hydrazone derivatives can induce cytotoxic effects on various human cancer cell lines, including Hep3B (liver cancer), HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | Hep3B | 37.78 |

| 5e | HeLa | 40.42 |

| 5e | A549 | 19.62 |

| 5e | MCF-7 | 34.13 |

The most potent compound in this series was noted to exhibit IC50 values below 50 µM across multiple cell lines, indicating promising anticancer activity .

The biological activity of these compounds is often attributed to their ability to interact with cellular targets such as enzymes involved in cell proliferation and survival pathways. For instance, some studies suggest that pyrazole derivatives may act as inhibitors of histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis in cancer cells. Additionally, their interaction with bacterial membranes may disrupt essential cellular processes, contributing to their antimicrobial effects .

Case Studies

Several case studies have been documented regarding the efficacy of adamantane-derived hydrazones:

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity exhibited improved membrane penetration and subsequent antibacterial activity.

- Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of these compounds on MCF-7 breast cancer cells. The study reported significant reductions in cell viability upon treatment with specific concentrations of the adamantane-based hydrazones, correlating with increased levels of apoptosis markers.

Q & A

Q. Basic: What synthetic routes are commonly employed to synthesize 3-(1-Adamantyl)-N'-(3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide, and how is its structural integrity validated?

The compound is typically synthesized via cyclization or condensation reactions. For example, hydrazide intermediates are reacted with aldehydes or ketones under acidic conditions (e.g., using POCl₃ or H₂SO₄) to form the carbohydrazide core. The adamantyl and propenylidene moieties are introduced through substitution or coupling reactions. Structural validation relies on a combination of:

- IR spectroscopy : To confirm carbonyl (C=O) and hydrazide (N–H) functional groups.

- ¹H/¹³C NMR : To verify adamantyl proton environments (δ ~1.6–2.1 ppm) and aromatic/olefinic protons.

- LC-MS : For molecular ion confirmation and purity assessment.

- Elemental analysis : To validate stoichiometry .

Q. Basic: What in vitro assays are appropriate for preliminary evaluation of its biological activity?

Common assays include:

- Maximal Electroshock (MES) Test : For anticonvulsant activity screening, measuring seizure suppression in rodent models .

- ER Aminopeptidase Inhibition : Fluorescence-based assays using substrates like H-Leu-AMC to assess competitive inhibition, with IC₅₀ calculations .

- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK293) to determine selectivity indices .

Q. Advanced: How can crystallographic data discrepancies (e.g., anisotropic displacement, twinning) be resolved during structural refinement?

- SHELXL Refinement : Use the TWIN command to model twinned data and refine anisotropic displacement parameters (ADPs) for non-H atoms .

- WinGX/ORTEP Visualization : Analyze thermal ellipsoids to identify disorder or overfitting. High-resolution data (≤1.0 Å) improves ADP accuracy.

- Validation Tools : Check R-factor convergence, Fo/Fc maps for residual electron density, and PLATON alerts for symmetry mismatches .

Q. Advanced: How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

- Substituent Modulation : Replace the 3-phenylpropenylidene group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic effects.

- Adamantyl Modifications : Test 1-adamantyl vs. 2-adamantyl isomers to probe steric effects on target binding.

- Computational Tools :

Q. Advanced: How should conflicting spectral data (e.g., unexpected NMR splitting) be addressed during characterization?

- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate NMR spectra and compare with experimental data .

- X-ray Diffraction : Resolve tautomeric or stereochemical ambiguities via single-crystal analysis .

Q. Advanced: What strategies mitigate low yields in large-scale synthesis?

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) to enhance cyclization efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .

- Purification : Use preparative HPLC with a C18 column and isocratic elution (MeCN:H₂O = 70:30) to isolate pure fractions .

Q. Advanced: How is the compound’s stability assessed under physiological conditions?

- pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24 hours.

- Plasma Stability : Use LC-MS to detect metabolites (e.g., hydrazide hydrolysis products) in rat plasma .

Q. Advanced: What computational methods predict metabolic pathways and toxicity?

- SwissADME : Predict cytochrome P450 interactions and blood-brain barrier permeability.

- ProTox-II : Estimate hepatotoxicity and mutagenicity risks based on structural alerts .

Properties

Molecular Formula |

C23H26N4O |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

5-(1-adamantyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C23H26N4O/c28-22(27-24-8-4-7-16-5-2-1-3-6-16)20-12-21(26-25-20)23-13-17-9-18(14-23)11-19(10-17)15-23/h1-8,12,17-19H,9-11,13-15H2,(H,25,26)(H,27,28)/b7-4+,24-8+ |

InChI Key |

CQKVIVCEZLEEOR-HNWHUWKVSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C=C/C5=CC=CC=C5 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC=CC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.